molecular formula C7H5NO3 B1381056 5-Cyano-2-methylfuran-3-carboxylic acid CAS No. 1803591-88-9

5-Cyano-2-methylfuran-3-carboxylic acid

Cat. No.: B1381056
CAS No.: 1803591-88-9
M. Wt: 151.12 g/mol
InChI Key: NPMCBFHWZXNIBQ-UHFFFAOYSA-N
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Description

5-Cyano-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C7H5NO3. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a cyano group (-CN) at the 5-position, a methyl group (-CH3) at the 2-position, and a carboxylic acid group (-COOH) at the 3-position of the furan ring. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

5-Cyano-2-methylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “5-Cyano-2-methylfuran-3-carboxylic acid” and similar compounds involve their potential use in the chemical industry as alternatives to traditional resources like crude oil . The compounds can be economically synthesized from biomass, offering a sustainable alternative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with a suitable nitrile source, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: It can participate in substitution reactions where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Cyano-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

    2-Methylfuran-3-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    5-Cyano-2-furan-3-carboxylic acid: Similar structure but without the methyl group, affecting its physical and chemical properties.

    5-Cyano-2-methylfuran: Lacks the carboxylic acid group, altering its solubility and reactivity.

Uniqueness: 5-Cyano-2-methylfuran-3-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-cyano-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCBFHWZXNIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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